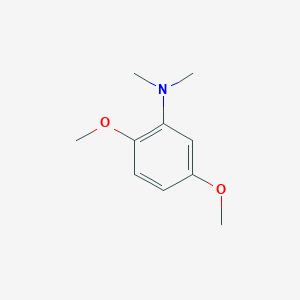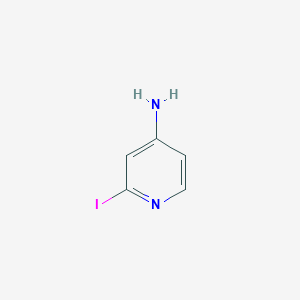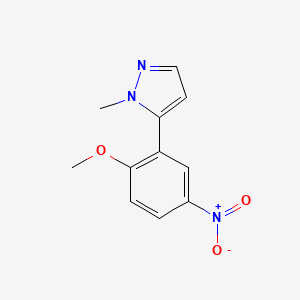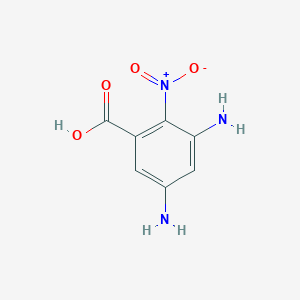
2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl
Vue d'ensemble
Description
2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl (PCB 95) is a highly toxic environmental contaminant that belongs to the family of polychlorinated biphenyls (PCBs). PCBs are persistent organic pollutants (POPs) that have been widely used in various industrial applications, including electrical equipment, hydraulic fluids, and plasticizers. PCB 95 is of particular concern due to its high toxicity and potential to cause adverse health effects in humans and wildlife.
Mécanisme D'action
PCB 95 exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and detoxification. PCB 95 activates the AhR pathway, leading to the production of reactive oxygen species (ROS) and the induction of oxidative stress. The ROS can damage cellular components, such as proteins, lipids, and DNA, leading to cell death and tissue damage.
Biochemical and Physiological Effects:
PCB 95 has been shown to have a wide range of biochemical and physiological effects on various organ systems in humans and wildlife. It can cause oxidative stress, inflammation, and apoptosis in the brain, liver, and other organs. PCB 95 has also been shown to disrupt the endocrine system, leading to alterations in hormone levels and reproductive dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
PCB 95 is a useful tool for studying the mechanisms of toxicity of 2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl and other environmental contaminants. It can be used to investigate the effects of oxidative stress, inflammation, and endocrine disruption on various organ systems in vitro and in vivo. However, the high toxicity of PCB 95 limits its use in laboratory experiments, as it can cause cell death and tissue damage at low concentrations.
Orientations Futures
There are several future directions for research on PCB 95 and other PCB congeners. One area of research is the development of new methods for the detection and quantification of 2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl in environmental samples. Another area of research is the identification of new targets for PCB toxicity, such as the gut microbiome and the immune system. Additionally, there is a need for further research on the long-term health effects of PCB exposure in humans and wildlife.
Applications De Recherche Scientifique
PCB 95 has been extensively studied for its toxicological effects on human health and the environment. It is known to be a potent neurotoxicant that can cause developmental and behavioral abnormalities in humans and wildlife. PCB 95 has also been shown to have endocrine-disrupting effects, which can lead to reproductive and developmental abnormalities.
Propriétés
IUPAC Name |
1,2,3,4,5-pentachloro-6-(3-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl5F/c13-8-7(5-2-1-3-6(18)4-5)9(14)11(16)12(17)10(8)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVGANRHOPAZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631400 | |
| Record name | 2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl | |
CAS RN |
29779-02-0 | |
| Record name | 2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B1630150.png)



![6-Chloro-2-methoxyimidazo[1,2-b]pyridazine](/img/structure/B1630156.png)





![(1S,2S,6R,14R,15R,16R)-16-(2-Hydroxy-3,3-dimethylbutan-2-yl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-5-carbonitrile](/img/structure/B1630169.png)

